molecular formula C9H11N7 B1449231 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine CAS No. 1501212-56-1

4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine

Cat. No.: B1449231
CAS No.: 1501212-56-1
M. Wt: 217.23 g/mol
InChI Key: KAXFQJGVPROYBN-UHFFFAOYSA-N
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Description

4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine is a heterocyclic compound that features a triazolopyrazine core fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with esters of fluorinated acids or activated carbonyl compounds . Another approach includes the use of amidrazone intermediates, which undergo cyclization under reflux conditions in solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often start with commercially available, inexpensive reagents and employ robust synthetic procedures to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, trifluoroacetyl groups, and various esters and carbonyl compounds. Reaction conditions often involve refluxing in solvents like dichloromethane or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitroso derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine apart is its combination of the triazolopyrazine and pyrimidine rings, which provides a unique scaffold for drug development.

Properties

IUPAC Name

4-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N7/c10-9-11-2-1-7(13-9)15-3-4-16-6-12-14-8(16)5-15/h1-2,6H,3-5H2,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXFQJGVPROYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NN=C2CN1C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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